molecular formula C10H16O3 B2804666 8-Oxaspiro[4.5]decane-1-carboxylic acid CAS No. 1556353-87-7

8-Oxaspiro[4.5]decane-1-carboxylic acid

Cat. No.: B2804666
CAS No.: 1556353-87-7
M. Wt: 184.235
InChI Key: SWSZHXJUGSNQTK-UHFFFAOYSA-N
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Description

8-Oxaspiro[4.5]decane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.235. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Mechanistic Insights

A foundational study explored the decarboxylation rates of a closely related compound, 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid, providing insights into the reaction's order and proposing a concerted intramolecular mechanism for decomposition (Bigley & May, 1969). This study is significant for understanding the reactivity and stability of spirocyclic compounds under various conditions.

Advancements in Organic Synthesis

Another important contribution to the field involves the synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate. This work demonstrates the transformation of 1-oxaspiro[2.5]octane-2-carboxylic acid into valuable intermediates for further chemical synthesis (Kuroyan et al., 1991). The methodology and findings from this study offer pathways to synthesize new compounds with potential applications in drug development and material science.

Reactivity and Application in Reaction Mechanisms

The enhanced reactivity of related compounds, 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione, in the Castagnoli-Cushman reaction with imines, showcases the potential of oxaspiro compounds in facilitating complex chemical transformations (Rashevskii et al., 2020). This research highlights the utility of these compounds in synthesizing a broad range of substrates, underscoring their versatility in organic synthesis.

Structural and Supramolecular Chemistry

The study of supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives provides insights into the relationship between molecular structure and crystal structure. This research contributes to the understanding of how substituents on the cyclohexane ring influence supramolecular arrangements, with implications for designing new materials and understanding molecular interactions (Graus et al., 2010).

Synthetic Methodologies and Novel Compound Synthesis

Further exploration in the synthesis of spirocyclic compounds demonstrates the versatility of 8-Oxaspiro[4.5]decane-1-carboxylic acid derivatives in organic chemistry. Studies have developed new synthetic pathways and explored the crystal structures of novel compounds, providing a foundation for future applications in various fields, including pharmaceuticals and material science (Jiang & Zeng, 2016).

Properties

IUPAC Name

8-oxaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(12)8-2-1-3-10(8)4-6-13-7-5-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSZHXJUGSNQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556353-87-7
Record name 8-oxaspiro[4.5]decane-1-carboxylic acid
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